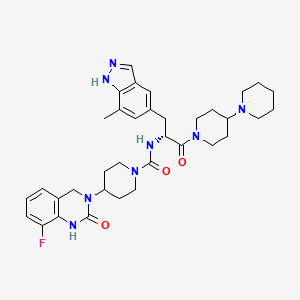
Bodilisant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bodilisant is a hH3R ligand with affinity in the nanomolar concentration range that was made from a piperidine-based lead structure for the human histamine H3 receptor (hH3R) and the BODIPY fluorophore.
Aplicaciones Científicas De Investigación
Fluorescent Histamine H3 Receptor Ligand
Bodilisant, a piperidine-based lead structure coupled with the BODIPY fluorophore, is a strong green fluorescent ligand with nanomolar affinity for the human histamine H3 receptor (hH3R). It has shown high preference for hH3R over other histamine and dopamine receptor subtypes. Bodilisant has been effectively used for visualizing hH3R in overexpressing cells and native human brain tissues using fluorescence confocal laser scanning microscopy, demonstrating its potential in receptor localization studies (Tomasch et al., 2013).
Molecular Modeling Environment
BODIL, a molecular modeling environment, assists in identifying key features of proteins critical for molecular recognition, particularly in drug discovery applications. This program incorporates graphics, sequence, and structural alignment methods, crucial in structure-function-drug target research. BODIL's flexible design permits new module integration, memory management, and multi-view graphics, contributing to advancements in computational drug design (Lehtonen et al., 2004).
Ligand Binding Kinetics Monitoring
Bodilisant has been used in a radiolabel-free, real-time method compatible with high-throughput screening to explore binding kinetics of H3 receptor ligands. This method demonstrated shorter residence times for certain ligands, with varying association rate constants, providing insights into the pharmacological properties and potential secondary binding sites at the H3 receptor (Reiner & Stark, 2019).
BODIPY-Based Functional Materials in Medicine
The BODIPY fluorophore class, including Bodilisant, has gained attention in molecular sensorics, especially for sensing biomolecules and bioprocesses. Their integration into drug carriers enhances therapeutic effect in cancer treatment and allows real-time in vitro and in vivo imaging of these carriers. The high fluorescent intensity and low toxicity of BODIPY make it suitable for conjugation with various biomolecules, showing promise in bioimaging and construction of multifunctional drug carriers (Marfin et al., 2017).
Propiedades
Número CAS |
1416130-06-7 |
|---|---|
Nombre del producto |
Bodilisant |
Nombre IUPAC |
8-[4-(3-Piperidin-1-yl-propoxy)-phenyl]-BODIPY |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bodilisant; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)



![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
